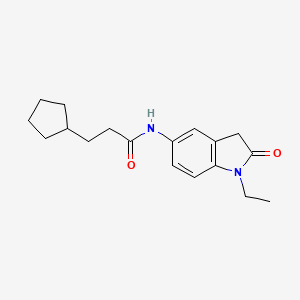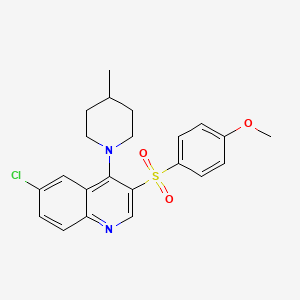
3-hydroxydihydro-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-hydroxydihydro-2H-pyran-4(3H)-one” is a chemical compound that is part of the pyran family . Pyrans are a class of organic compounds that are characterized by a six-membered ring structure consisting of four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of pyrans, including “this compound”, has been a subject of interest in organic chemistry. Various methods have been reported, including the olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers . Another method involves the use of molecular iodine to catalyze the synthesis of substituted pyrans and furans under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring with four carbon atoms, one oxygen atom, and one hydrogen atom . The molecular formula is C5H8O .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. For instance, it can undergo a titanocene-catalyzed reductive domino reaction to produce gem-difluorobishomoallylic alcohols . It can also participate in the carbonyl ene reaction to produce β-hydroxydihydropyrans .Aplicaciones Científicas De Investigación
Environmental Exposure and Health Monitoring
Research has demonstrated the use of urinary monohydroxy polycyclic aromatic hydrocarbons (OH-PAHs) as biomarkers for assessing human exposure to PAHs. The Centers for Disease Control and Prevention's National Health and Nutrition Examination Survey (NHANES) measured 22 OH-PAH metabolites in urine specimens to establish reference range concentrations. This data aids in benchmarking for future epidemiologic and biomonitoring studies, highlighting the pervasive environmental exposure to PAHs among the US population (Li et al., 2008).
Occupational Exposure Assessment
Studies have focused on assessing occupational exposure to PAHs through biological monitoring. For example, coke oven workers, who are exposed to high levels of PAHs, have been studied to determine the internal dose of PAHs by measuring urinary 1-hydroxypyrene, a metabolite of pyrene. These studies not only provide insights into the levels of exposure but also explore the effectiveness of protective measures and the impact of lifestyle factors like smoking on PAH absorption (Jongeneelen et al., 1990).
Biomarkers for PAH Exposure
The measurement of urinary 1-hydroxypyrene (1-HP) elimination has been used to estimate the kinetics of PAH metabolism following exposure, providing valuable information on the body's ability to process and eliminate these compounds. Such research is crucial for developing guidelines and safety standards for PAH exposure in various environments, including workplaces (Brzeźnicki et al., 1997).
Risk Assessment and Reduction Strategies
The identification of specific PAH metabolites in biological samples has been instrumental in assessing the risks associated with PAH exposure. Studies have focused on the correlation between PAH metabolite levels in urine and the presence of PAHs in the environment, thereby enabling the development of targeted interventions to reduce exposure and mitigate potential health risks (Zhao et al., 1990).
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by 3-Hydroxyoxan-4-one are currently unknown. A study on a similar compound, 3-hydroxy-4-pyranone, revealed that it could be involved in the synthesis of fatty acids
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound . .
Análisis Bioquímico
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions varies, but they often involve the formation of complexes that can influence the function of the interacting molecules .
Cellular Effects
3-Hydroxyoxan-4-one has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxyoxan-4-one involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level allow 3-Hydroxyoxan-4-one to exert its effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxyoxan-4-one can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Hydroxyoxan-4-one vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
3-Hydroxyoxan-4-one is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
3-Hydroxyoxan-4-one is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-hydroxyoxan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-2-8-3-5(4)7/h5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONISXKJRMECRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2857347.png)
![2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2857350.png)






![N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2857361.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2857365.png)

